3-Hydroxy Donepezil (Donepezil Impurity)
CAS No.:
Cat. No.: VC0207339
Molecular Formula: C₂₄H₂₉NO₄
Molecular Weight: 395.49
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₄H₂₉NO₄ |
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Molecular Weight | 395.49 |
Introduction
Chemical Structure and Properties
Molecular Composition
3-Hydroxy Donepezil, formally known as 2-((1-Benzylpiperidin-4-yl)methyl)-3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, possesses a complex chemical structure that distinguishes it from the parent compound Donepezil. The molecular formula is C24H29NO4 with a calculated molecular weight of 395.5 g/mol. The compound features a hydroxyl group at the 3-position of the dihydroinden-1-one scaffold, which represents the primary structural difference from Donepezil .
The three-dimensional conformation of 3-Hydroxy Donepezil includes multiple functional groups that contribute to its chemical reactivity and potential biological interactions. These include the dimethoxy groups at positions 5 and 6, the ketone at position 1, and the critical hydroxyl group at position 3 of the indan-1-one structure .
Chemical Identifiers
For precise identification in chemical databases and regulatory documentation, 3-Hydroxy Donepezil is associated with several standard identifiers:
Identifier Type | Value |
---|---|
CAS Number | 2097683-67-3 |
PubChem CID | 139025678 |
UNII | 2YE6CPY2J4 |
Creation Date (PubChem) | 2019-09-13 |
Modification Date (PubChem) | 2025-04-05 |
These standardized identifiers facilitate consistent tracking and referencing of the compound across scientific literature and regulatory documentation .
Synonyms
The compound is known by several names in scientific and pharmaceutical contexts:
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3-Hydroxy Donepezil
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2-((1-Benzylpiperidin-4-yl)methyl)-3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
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2-[(1-benzylpiperidin-4-yl)methyl]-3-hydroxy-5,6-dimethoxy-2,3-dihydroinden-1-one
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1H-Inden-1-one, 2,3-dihydro-3-hydroxy-5,6-dimethoxy-2-((1-(phenylmethyl)-4-piperidinyl)methyl)-
Relationship to Donepezil
Donepezil Background
To understand the significance of 3-Hydroxy Donepezil, it is essential to comprehend the pharmacological profile of its parent compound. Donepezil is a selective and reversible inhibitor of acetylcholinesterase, the enzyme responsible for breaking down acetylcholine in the central nervous system. This inhibition increases acetylcholine levels in the brain, which can temporarily improve cognitive function in patients with Alzheimer's disease .
The cholinergic hypothesis of Alzheimer's disease suggests that cognitive and behavioral decline partially results from decreased cholinergic transmission. Donepezil addresses this deficiency by enhancing cholinergic neurotransmission through enzyme inhibition. Additionally, research indicates that Donepezil may have other mechanisms of action, including downregulation of NMDA receptors, regulation of amyloid proteins, and inhibition of inflammatory signaling pathways .
Analytical Detection Methods
Mass Spectrometry Detection
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents a powerful analytical approach for detecting and quantifying 3-Hydroxy Donepezil. In specialized analytical protocols, the compound can be identified using specific mass transitions. Based on available data, the Q1-Q3 ion transition for Donepezil is 380.2/91.1, which serves as a reference point for detecting its related compounds including 3-Hydroxy Donepezil .
The mass spectrometry parameters typically applied for detection include:
Parameter | Value |
---|---|
Ionization Mode | Positive ESI |
Detection Method | Multiple Reaction Monitoring (MRM) |
Typical Ionspray Voltage | 5000 V |
Ion Source Temperature | 350°C |
These specialized analytical techniques enable researchers and quality control laboratories to detect even trace amounts of 3-Hydroxy Donepezil in pharmaceutical preparations .
Chromatographic Separation
Separation of 3-Hydroxy Donepezil from Donepezil and other related compounds typically employs high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The hydroxyl group significantly alters the polarity of the molecule compared to Donepezil, enabling effective chromatographic separation under appropriate conditions.
The detection of this impurity in pharmaceutical formulations is critical for meeting stringent regulatory requirements regarding impurity profiles in medicinal products. Organizations such as the FDA and EMA establish acceptable limits for pharmaceutical impurities based on dosage, treatment duration, and the impurity's toxicological profile.
Significance in Pharmaceutical Quality Control
Regulatory Considerations
The presence of 3-Hydroxy Donepezil in pharmaceutical preparations is subject to strict regulatory oversight. As with all pharmaceutical impurities, regulatory agencies establish threshold limits that determine acceptable concentrations in the final product. These limits are typically based on the maximum daily dose of the active pharmaceutical ingredient and the known or suspected toxicological properties of the impurity.
For 3-Hydroxy Donepezil, as with most structural analogs of the parent drug, characterization and quantification are essential components of the pharmaceutical development process. The chemical similarity to Donepezil suggests potential biological activity, necessitating careful evaluation of its presence in medicinal products.
Quality Control Implications
The identification and quantification of 3-Hydroxy Donepezil serve several key purposes in pharmaceutical manufacturing:
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Ensuring batch-to-batch consistency of Donepezil production
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Validating the synthetic route and production processes
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Monitoring stability during storage and distribution
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Confirming the absence of potential toxic impurities above threshold limits
Modern pharmaceutical quality control laboratories employ validated analytical methods to monitor this impurity throughout the product lifecycle, from development through commercial production and post-marketing surveillance.
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